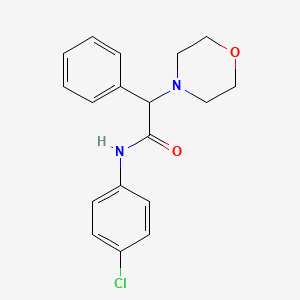

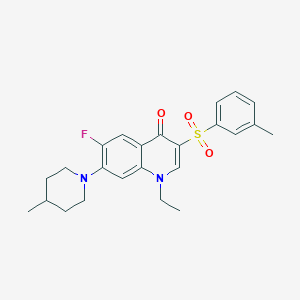

![molecular formula C10H13LiN2O2 B2818022 Lithium;2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2418643-76-0](/img/structure/B2818022.png)

Lithium;2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine family . Compounds in this family are known to exhibit a wide variety of biological activities including anti-microbial, analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, involves condensation with aromatic aldehydes in ethanol at reflux . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

Hydrazones, which are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group, are known to exhibit a wide variety of biological activities . They are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Aromatization and Dehydrogenation : The compound is involved in aromatization processes, particularly in the dehydrogenation of related tetrahydroimidazo[4,5-c]pyridine derivatives when heated in dimethyl sulfoxide (DMSO), leading to the formation of 4-aryl(hetaryl)imidazo[4,5-c]pyridine derivatives through dehydrogenation and decarboxylation (D. Lomov et al., 2014).

- Synthesis of Antituberculosis Agents : It is used in synthesizing substituted imidazo[1,2-a]pyridine-3-carboxamide derivatives, showing potential for antituberculosis activity (Bhagwat Jadhav et al., 2016).

Structural and Coordination Chemistry

- Aggregation of Lithium Phenolates : The compound contributes to understanding the aggregation behavior of lithium phenolates in weakly polar aprotic solvents, which is crucial for reactions involving organic lithium salts in synthetic methodologies (L. M. Jackman & Bradley D. Smith, 1988).

- H+/K+-ATPase Inhibiting Drug Precursors : It is used in the synthesis of substituted imidazo[1,2-h][1,7]naphthyridines, serving as precursors in the synthesis of gastric H+/K+-ATPase inhibiting drugs (J. Senn-Bilfinger et al., 2008).

Lithium Coordination and Reactivity Studies

- Study of Lithium Coordination : Research on lithium coordination in various complexes, such as lithium oligo-α-pyridylamides, enhances understanding of their role in coordination chemistry and potential applications as molecular wires and magnets (Arsen Raza et al., 2022).

- Lithium Diisopropylamide Solvation Studies : Investigations into the solvation structures of lithium diisopropylamide in various solvents contribute to the broader understanding of lithium reactivity and coordination in organic synthesis (J. Remenar et al., 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

lithium;2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h6H,3-5H2,1-2H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZIYVRUOBZGQX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1CCC2=NC(=C(N2C1)C(=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)

![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)

![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)

![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)

![1-[4-(Dimethylamino)benzyl]-5-oxoproline](/img/structure/B2817956.png)

![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)